molecular formula C21H21N3O4 B1336567 L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- CAS No. 201852-70-2

L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-

Cat. No. B1336567
CAS RN: 201852-70-2
M. Wt: 379.4 g/mol
InChI Key: OXYDLMUFQZNZMD-KRWDZBQOSA-N
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Description

“L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-” is a chemical compound with the molecular formula C21H21N3O4 and a molecular weight of 379.4 g/mol. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-” include its molecular formula (C21H21N3O4) and molecular weight (379.4 g/mol). Other properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Nanomedicine and Drug Delivery

H-Gly-Phe-AMC, with its Phe-Phe motif, is a key molecule in the self-assembly of short peptides into nanostructures and hydrogels. These structures are utilized in nanomedicine for innovative drug delivery systems. The nanostructures can encapsulate drugs, protecting them from degradation and targeting their release to specific sites within the body .

Biomaterials Development

The self-assembling properties of H-Gly-Phe-AMC-derived peptides contribute to the creation of biomaterials. These materials have applications in tissue engineering, where they can provide scaffolding for cell growth and regeneration. The biocompatibility and biodegradability of these materials make them suitable for medical implants and wound healing applications .

Diagnostic Tools

The fluorescent properties of H-Gly-Phe-AMC make it a valuable tool in diagnostic assays. It serves as a substrate in colorimetric determinations of enzyme activity, such as gamma-glutamyl transpeptidase activity in human serum and tissues, which is crucial for diagnosing various diseases .

Peptide Synthesis

The compound serves as a building block in peptide synthesis, particularly in the production of peptides with specific sequences for research and therapeutic use. Its role in solid- and liquid-phase peptide synthesis is critical for creating peptides with precise amino acid sequences .

Therapeutic Paradigms

Research on molecules based on the Phe-Phe motif, such as H-Gly-Phe-AMC, is paving the way for new therapeutic paradigms. These include the development of novel treatments that leverage the unique properties of self-assembled peptide nanostructures for disease management .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-9-20(26)28-18-11-15(7-8-16(13)18)23-21(27)17(24-19(25)12-22)10-14-5-3-2-4-6-14/h2-9,11,17H,10,12,22H2,1H3,(H,23,27)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDLMUFQZNZMD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426782
Record name L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-

CAS RN

201852-70-2
Record name L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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